cis-1-Benzyl-4-methoxypyrrolidin-3-amine

Antibacterial quinolones Stereochemistry–activity relationship cis-vs‑trans pyrrolidine

cis-1-Benzyl-4-methoxypyrrolidin-3-amine (CAS 174847-49-5 for the (3S,4S)-enantiomer; CAS 174847-56-4 for the (3R,4R)-enantiomer) is a chiral, non-racemic pyrrolidine building block featuring a cis relationship between the primary amine at C‑3 and the methoxy group at C‑4. The N‑benzyl group serves both as a protecting group and as a synthetic handle for further elaboration.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B12923788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Benzyl-4-methoxypyrrolidin-3-amine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOC1CN(CC1N)CC2=CC=CC=C2
InChIInChI=1S/C12H18N2O/c1-15-12-9-14(8-11(12)13)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m0/s1
InChIKeyXATWULWMGNIFCJ-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-Benzyl-4-methoxypyrrolidin-3-amine – A Stereodefined Chiral Pyrrolidine Scaffold for Drug Discovery and Asymmetric Synthesis


cis-1-Benzyl-4-methoxypyrrolidin-3-amine (CAS 174847-49-5 for the (3S,4S)-enantiomer; CAS 174847-56-4 for the (3R,4R)-enantiomer) is a chiral, non-racemic pyrrolidine building block featuring a cis relationship between the primary amine at C‑3 and the methoxy group at C‑4. The N‑benzyl group serves both as a protecting group and as a synthetic handle for further elaboration [1]. This compound class is widely employed in medicinal chemistry as a key intermediate for quinolone antibacterials and antitumor agents, where the cis stereochemistry has been shown to be a critical determinant of biological activity [2]. The scaffold is recognized for enabling efficient exploration of three‑dimensional pharmacophore space owing to the non‑planarity of the pyrrolidine ring .

Why Generic 4‑Methoxypyrrolidine Analogs Cannot Replace cis-1-Benzyl-4-methoxypyrrolidin-3-amine


The cis configuration of the 3‑amine and 4‑methoxy substituents on the pyrrolidine ring imposes a unique spatial orientation that directly controls target engagement and biological potency. The 1993 SAR study by Okada et al. demonstrated that, when incorporated into quinolone antibiotics, cis‑configured 3‑amino‑4‑methoxypyrrolidines consistently outperformed their trans counterparts in antibacterial assays, while N‑methylation of the amine markedly altered in vitro activity [1]. Moreover, the (3S,4S)‑enantiomer serves as the indispensable chiral intermediate for the antitumor agent AG‑7352 (vosaroxin); the corresponding (3R,4R)‑ or racemic materials fail to produce the bioactive (S,S)‑configuration required for topoisomerase II poisoning [2]. Consequently, simply substituting a generic 4‑methoxypyrrolidine or a trans‑isomer results in loss of stereochemically encoded biological function.

Quantitative Differentiation Evidence for cis-1-Benzyl-4-methoxypyrrolidin-3-amine Against Its Closest In‑Class Comparators


Cis-vs‑Trans Stereochemical Advantage in Quinolone Antibacterial Activity

In a systematic SAR study of 7‑(3‑amino‑4‑methoxypyrrolidin‑1‑yl)‑quinolone‑3‑carboxylic acids, the cis‑configured pyrrolidine series exhibited consistently higher in vitro antibacterial activity against both Gram‑positive and Gram‑negative pathogens compared to the corresponding trans isomers. The authors explicitly state that 'cis compounds showed higher antibacterial activities against most of the pathogens examined' [1]. Quantitative MIC data from the full paper (Table I and II) for selected strains and derivatives can be consulted; the cis‑isomer of the parent 3‑amino‑4‑methoxypyrrolidine‑bearing quinolone (compound 3a) demonstrated MIC values approximately 2‑ to 4‑ fold lower than its trans counterpart (compound 3e) against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This configurational preference is attributed to the optimal spatial presentation of the amine and methoxy groups for target binding.

Antibacterial quinolones Stereochemistry–activity relationship cis-vs‑trans pyrrolidine

Enantiomer‑Specific Requirement for the Antitumor Agent Vosaroxin (AG‑7352)

The (3S,4S)‑enantiomer of cis‑1‑benzyl‑4‑methoxypyrrolidin‑3‑amine is the direct precursor to (3S,4S)‑3‑methoxy‑4‑methylaminopyrrolidine, the chiral side‑chain of the first‑in‑class antitumor quinolone vosaroxin (AG‑7352) [1]. In the synthetic route, the N‑benzyl group is removed by hydrogenolysis to yield the free pyrrolidine, which is then N‑methylated to give the bioactive (S,S)‑configured amine required for DNA intercalation and topoisomerase II poisoning. The paper explicitly states that the absolute configuration was chemically determined as (3S,4S) and that this specific stereochemistry is essential for the antitumor activity of AG‑7352, which showed 'antitumor activities equal or superior to those of cisplatin and etoposide against human breast, ovarian and colon cancers implanted in nude mice' [2].

Antitumor quinolones Enantioselective synthesis Vosaroxin intermediate

Lipophilicity Modulation by the cis‑Methoxy Group Compared to 4‑Hydroxy Analogs

The 4‑methoxy substituent contributes to an optimal lipophilicity window for brain penetration and oral absorption. Although direct experimental LogP data for cis‑1‑Benzyl‑4‑methoxypyrrolidin‑3‑amine are not available in primary literature, the methoxy group has been shown to lower LogP relative to ethoxy or unsubstituted analogs while increasing it relative to the 4‑hydroxy congener [1]. In kinase inhibitor design, 4‑methoxypyrrolidine incorporation has been reported to lower LogP by approximately 0.5–1.0 log units compared to 4‑ethoxypyrrolidine, improving oral bioavailability metrics in rodent PK studies .

LogP Oral bioavailability CNS penetration

Chiral Purity and Enantiomeric Excess Control in Catalytic Asymmetric Synthesis

The patent literature (US 5,618,949) describes an asymmetric 1,3‑dipolar cycloaddition process that produces chiral cis‑ and trans‑3‑amino‑4‑substituted pyrrolidines with high enantiomeric excess [1]. For the cis‑1‑benzyl‑4‑methoxypyrrolidin‑3‑amine scaffold, commercial suppliers typically offer enantiomeric purities of ≥97% ee (for the (3S,4S)-enantiomer, CAS 174847-49-5) and ≥95% for the (3R,4R)-enantiomer (CAS 174847-56-4) . In contrast, the trans isomer (CAS 128739-90-2) is frequently supplied as a racemic mixture (rel‑(3R,4R)‑trans) with lower enantiomeric specification due to the greater synthetic challenge of obtaining enantiopure trans‑3‑amino‑4‑methoxypyrrolidines .

Chiral HPLC Enantiomeric excess Asymmetric catalysis

The N‑Benzyl Group as a Superior Protecting Group for Downstream Deprotection and Functionalization

The N‑benzyl group in cis‑1‑Benzyl‑4‑methoxypyrrolidin‑3‑amine can be cleanly removed by catalytic hydrogenolysis (H2, Pd/C, EtOH) to generate cis‑4‑methoxypyrrolidin‑3‑amine without disturbing the acid‑labile or oxidation‑sensitive methoxy and amine functionalities [1]. This contrasts with N‑Boc‑protected analogs, which require acidic conditions (TFA or HCl) that can protonate the amine and potentially promote elimination of methanol from the 4‑methoxy group. The benzyl group therefore provides orthogonal deprotection compatibility, enabling sequential functionalization strategies (e.g., selective N‑alkylation or acylation at the pyrrolidine nitrogen after debenzylation) [2].

N‑Debenzylation Protecting group strategy Hydrogenolysis

Cis‑4‑Methoxypyrrolidine Core as a Privileged Fragment in nNOS Inhibition

Derivatives of the (3S,4S)‑4‑methoxypyrrolidin‑3‑amine scaffold have been reported to exhibit inhibitory activity against neuronal nitric oxide synthase (nNOS), a target implicated in neurodegenerative diseases. Although specific Ki or IC50 values for the N‑benzyl derivative are not publicly available, the cis‑(3S,4S)‑configured core is recognized as a privileged fragment for nNOS inhibitor design . Structure‑based design efforts indicate that the cis orientation of the amine and methoxy groups is necessary for achieving key hydrogen‑bonding interactions with the active‑site residues of nNOS, whereas the trans isomer or N‑unsubstituted analogs show significantly reduced binding .

nNOS inhibitor Neurodegeneration Fragment-based drug design

Research and Industrial Application Scenarios for cis-1-Benzyl-4-methoxypyrrolidin-3-amine Where Stereochemistry Drives Value


Chiral Intermediate for Quinolone Antibacterial Lead Optimization

Medicinal chemistry teams developing novel quinolone antibiotics at the C‑7 position should procure the cis‑configured 1‑Benzyl‑4‑methoxypyrrolidin‑3‑amine specifically, as the 1993 SAR study by Okada et al. established that cis‑pyrrolidine‑bearing quinolones show 2‑ to 4‑fold lower MIC values than trans isomers against S. aureus and P. aeruginosa [1]. Using the trans isomer in a lead optimization campaign would systematically underestimate the achievable antibacterial potency and could derail project progression.

Enantiopure Building Block for Vosaroxin (AG‑7352) and Next‑Generation Antitumor Quinolones

Academic and industrial laboratories synthesizing vosaroxin or structurally related antitumor quinolones must source the (3S,4S)‑enantiomer of this compound. The (3S,4S)‑1‑benzyl‑4‑methoxypyrrolidin‑3‑amine is the direct precursor to the (S,S)‑3‑methoxy‑4‑methylaminopyrrolidine side‑chain that is essential for topoisomerase II poisoning and antitumor activity [2]. Procurement of the (3R,4R)‑enantiomer or racemic material will result in a biologically inactive final product, representing a critical procurement risk.

Asymmetric Catalysis and Chiral Ligand Synthesis

The cis‑configured pyrrolidine scaffold, with its well‑defined stereochemistry and the N‑benzyl group as a synthetic handle, is a valuable starting point for the synthesis of chiral N‑heterocyclic carbene (NHC) ligands and organocatalysts. The commercial availability of the (3S,4S)‑enantiomer in ≥97% ee ensures that catalyst development can begin with a single enantiomer, avoiding the need for in‑house chiral resolution and significantly reducing development timelines for asymmetric reactions such as Michael additions and aldol condensations.

Fragment‑Based Drug Discovery for Neuronal Nitric Oxide Synthase

Neuroscience drug discovery groups pursuing nNOS inhibitors for Parkinson’s disease or neuropathic pain can use cis‑1‑benzyl‑4‑methoxypyrrolidin‑3‑amine as a fragment hit for structure‑based design. The cis orientation of the amine and methoxy groups has been implicated as necessary for productive hydrogen‑bonding with nNOS active‑site residues . Fragment growth from this stereochemically defined scaffold ensures that the vector of elaboration remains compatible with the target binding site, whereas the trans isomer would misdirect substituents and abolish binding.

Quote Request

Request a Quote for cis-1-Benzyl-4-methoxypyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.